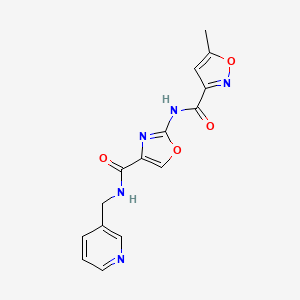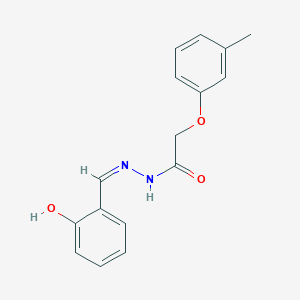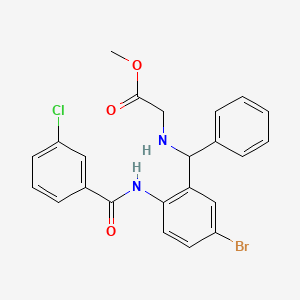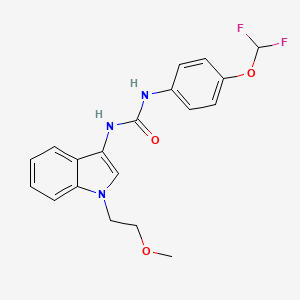![molecular formula C27H30O3S B2932585 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868256-25-1](/img/structure/B2932585.png)
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . The sulfonyl group (SO2) is a common functional group in organic chemistry, often contributing to the compound’s reactivity and other properties.
Molecular Structure Analysis
The biphenyl component of the molecule consists of two connected phenyl rings . The exact structure of your compound would depend on the positions of the sulfonyl and pentamethylbenzyl groups on the biphenyl core.Chemical Reactions Analysis
The reactivity of your compound would likely depend on the presence and position of the sulfonyl and pentamethylbenzyl groups. Biphenyls can undergo various reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . The physical and chemical properties of your compound would likely be influenced by the sulfonyl and pentamethylbenzyl groups.Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
Synthesis of Ortho-Substituted Cinnamates and Biarylacetic Acids : The synthetic versatility of o-halobenzyl and p-halobenzyl sulfones as precursors for zwitterionic synthons has been explored. These compounds' alpha-sulfonyl carbanions, generated using bases like phosphazene P2-Et, BuLi, or K2CO3 under phase transfer catalysis (PTC) conditions, reacted with various electrophiles. This methodology facilitates palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Sonogashira, efficiently performed at the halogen atom, leading to the synthesis of ortho-substituted cinnamates and pharmaceuticals within the family of p-biarylacetic acids. This research highlights the compound's role in synthesizing key pharmaceutical molecules, including 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid (Costa, Nájera, & Sansano, 2002).
Photochemical Production of Biphenyls : Investigating the photochemical recovery process of biphenyls from the desulfurization products of light oils has shown that S-oxidized dibenzothiophenes (DBT sulfones), when dissolved in 2-propanol, can be converted into corresponding biphenyls through photoirradiation. This process, performed under a nitrogen atmosphere at room temperature, illustrates the compound's potential in environmental chemistry applications, particularly in oil refining and pollution control strategies (Shiraishi, Tachibana, Hirai, & Komasawa, 2003).
Phase Equilibria in Ionic Liquid Solutions : The study of phase diagrams for binary systems containing pyridinium-based ionic liquids with various solvents, including aliphatic hydrocarbons and aromatic hydrocarbons, reveals eutectic systems with significant implications for (solid-liquid) phase equilibria. This research provides insights into the solubility and miscibility of ionic liquids with other compounds, emphasizing the potential of 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone in the development of novel solvent systems for chemical synthesis and separation processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a broad spectrum of activities, including antiviral, antifungal, anti-inflammatory, antitubercular, antimicrobial, anticonvulsant, antitumor, anti-hiv, and antiproliferative activities .
Mode of Action
It’s worth noting that similar compounds have been synthesized and used as precursors to verdazyl radicals . Verdazyl radicals are a class of stable organic radicals that have found wide application due to their chemical stability and structural diversity .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of tetrazolium salts, which are used as cell viability markers (mtt assay) . This suggests that the compound could potentially influence cellular metabolic pathways.
Result of Action
Similar compounds have shown a broad spectrum of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the stability of similar compounds, such as verdazyl radicals, has been highlighted, suggesting that this compound could potentially exhibit stability under various environmental conditions .
Propriétés
IUPAC Name |
3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O3S/c1-18-19(2)21(4)26(22(5)20(18)3)17-31(29,30)16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDTLSEIQRLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)
![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)


![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2932506.png)

![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)


![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)


![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)